Cas no 1028332-34-4 (5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol)
![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol structure](https://ja.kuujia.com/scimg/cas/1028332-34-4x500.png)
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol 化学的及び物理的性質
名前と識別子
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- 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
- 5-sulfanylidene-4H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
- 5-Mercaptothiazolo[5,4-d]pyrimidin-7-ol
- 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
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- MDL: MFCD18642514
- インチ: 1S/C5H3N3OS2/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10)
- InChIKey: OZJQUKPANHQMOL-UHFFFAOYSA-N
- ほほえんだ: S1C=NC2C(NC(NC1=2)=S)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 220
- トポロジー分子極性表面積: 114
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6767548-0.25g |
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 95% | 0.25g |
$650.0 | 2023-09-01 | |
Enamine | EN300-99943-0.1g |
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 95% | 0.1g |
$457.0 | 2023-02-10 | |
TRC | B535823-25mg |
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 25mg |
$ 250.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21179-100MG |
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 95% | 100MG |
¥ 1,458.00 | 2023-03-31 | |
Enamine | EN300-99943-1.0g |
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-99943-0.5g |
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 95% | 0.5g |
$1025.0 | 2023-02-10 | |
Enamine | EN300-99943-0.05g |
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 95% | 0.05g |
$306.0 | 2023-02-10 | |
Enamine | EN300-6767548-0.1g |
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 95% | 0.1g |
$457.0 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21179-5g |
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 95% | 5g |
¥17431.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21179-250.0mg |
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol |
1028332-34-4 | 95% | 250.0mg |
¥2328.0000 | 2024-07-28 |
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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5. Book reviews
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-olに関する追加情報
Introduction to 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS No. 1028332-34-4)
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol, with the chemical identifier CAS No. 1028332-34-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolo[5,4-d]pyrimidine scaffold, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a sulfur atom in the thiazole ring and a hydroxyl group at the 7-position introduces unique reactivity and functional properties, making it a valuable scaffold for drug discovery and development.
The [1,3]thiazolo[5,4-d]pyrimidine core is a fused bicyclic system consisting of a thiazole ring connected to a pyrimidine ring. This structural configuration has been extensively studied due to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group at the 5-position further enhances the compound's pharmacological potential by contributing to its solubility and binding affinity. Additionally, the hydroxyl group at the 7-position provides a site for further functionalization, allowing for the development of derivatives with enhanced bioactivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on thiazolo[5,4-d]pyrimidine derivatives. These compounds have shown promise in various preclinical studies as potential treatments for diseases such as cancer, inflammation, and infectious disorders. The 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS No. 1028332-34-4) has been investigated for its antimicrobial properties, with early studies suggesting that it may exhibit activity against resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance worldwide.
One of the most compelling aspects of this compound is its mechanism of action. Studies have indicated that 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol can interfere with key cellular processes by inhibiting specific enzymes or modulating receptor activity. For instance, research has demonstrated its ability to inhibit kinases involved in cell proliferation and survival pathways. This makes it a promising candidate for developing targeted therapies against various malignancies. Furthermore, its interaction with DNA repair mechanisms has been explored, suggesting potential applications in chemoprevention and treatment strategies.
The synthesis of 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS No. 1028332-34-4) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfur atom into the thiazole ring is typically achieved through nucleophilic substitution reactions or cyclization processes. The subsequent functionalization at the 7-position involves hydroxyl group introduction via oxidation or other synthetic strategies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound's structure and purity.
The pharmacokinetic properties of 5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Preliminary studies have suggested that it exhibits moderate bioavailability following oral administration and has a reasonable half-life in vivo. These findings are essential for determining appropriate dosing regimens and formulation strategies.
In conclusion,5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS No. 1028332-34-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating various diseases underscore its importance as a lead compound for further drug development efforts. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties,this compound holds great promise for improving patient outcomes in the future.
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